Perazina Fenontiacilinica

Descripción general

Descripción

Phenothiazinyl Perazine is a compound belonging to the phenothiazine class, which is characterized by a tricyclic structure containing nitrogen and sulfur atoms. Phenothiazine derivatives have been widely studied and utilized in various fields due to their diverse biological activities, including antipsychotic, antimicrobial, and anticancer properties .

Aplicaciones Científicas De Investigación

Phenothiazinyl Perazine has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing other complex molecules.

Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, including antipsychotic and anticancer activities.

Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals

Mecanismo De Acción

Target of Action

Phenothiazinyl Perazine, like other phenothiazine derivatives, primarily targets dopamine D1 and D2 receptors . These receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and voluntary movement .

Mode of Action

Phenothiazinyl Perazine binds to the dopamine D1 and D2 receptors, inhibiting their activity . This inhibition is believed to be responsible for its antipsychotic effects. The compound’s anti-emetic effect is predominantly due to the blockage of the dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone and vomiting center . It also binds to the alpha-adrenergic receptor .

Biochemical Pathways

Phenothiazinyl Perazine affects several biochemical pathways. For instance, it has been shown to influence the Wnt/β-catenin signaling pathway , which plays a key role in cell proliferation and differentiation . It also impacts the epithelial-mesenchymal transition process by upregulating the expression level of E-cadherin and downregulating N-cadherin, vimentin, and active-MMP2 .

Pharmacokinetics

They undergo extensive metabolism, primarily in the liver, and are excreted in the urine .

Result of Action

The binding of Phenothiazinyl Perazine to dopamine and alpha-adrenergic receptors results in a reduction of psychotic symptoms, such as hallucinations, delusions, and disordered thinking . It also helps control severe nausea and vomiting .

Action Environment

The action of Phenothiazinyl Perazine can be influenced by the environment. For instance, in aqueous solution, it acts as an excellent antioxidant, while in lipid media, it behaves as a prooxidant due to the formation of the phenothiazinyl radical that is very stable and toxic to biological systems . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the biological environment in which it is present.

Análisis Bioquímico

Biochemical Properties

Phenothiazinyl Perazine, like other phenothiazine derivatives, exhibits significant activities such as tranquillizer, antibacterial, antiparkinsonian, antifungal, anticancer, antiviral, anti-inflammatory, antihistaminic, anti-malarial, anti-filarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive and multidrug resistance reversal properties

Cellular Effects

Phenothiazinyl Perazine has been shown to have significant effects on various types of cells. For instance, it has been found to exhibit antioxidant properties . It also has been reported to have cytotoxic and proapoptotic properties towards different types of cancer .

Molecular Mechanism

It is suggested that phenothiazines may stimulate their own metabolism by inducing CYP1A2, CYP3A4 and CYP2C19 isoforms

Temporal Effects in Laboratory Settings

Phenothiazine derivatives have been synthesized and studied for their stability and long-term effects on cellular function .

Metabolic Pathways

Phenothiazinyl Perazine is likely to be involved in various metabolic pathways. Phenothiazines are known to stimulate their own metabolism by inducing certain enzymes

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenothiazinyl Perazine can be synthesized through several methods. One common approach involves the reaction of substituted phenothiazines with appropriate reagents under controlled conditions. For instance, the oxidation of phenothiazine derivatives using hydrogen peroxide in the presence of glacial acetic acid can yield phenothiazinyl compounds .

Industrial Production Methods: Industrial production of Phenothiazinyl Perazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: Phenothiazinyl Perazine undergoes various chemical reactions, including:

Oxidation: Conversion of sulfide groups to sulfoxide or sulfone groups.

Reduction: Reduction of nitro groups to amines.

Substitution: Introduction of new substituents at specific positions on the phenothiazine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in glacial acetic acid.

Reduction: Catalytic hydrogenation or chemical reduction using reducing agents like sodium borohydride.

Substitution: Electrophilic aromatic substitution using reagents such as halogens or alkylating agents.

Major Products: The major products formed from these reactions include various substituted phenothiazine derivatives with enhanced biological activities .

Comparación Con Compuestos Similares

Phenothiazinyl Perazine can be compared with other phenothiazine derivatives such as:

Chlorpromazine: Known for its antipsychotic properties.

Perphenazine: Used to treat schizophrenia and nausea.

Thioridazine: Another antipsychotic agent with similar mechanisms of action

Uniqueness: Phenothiazinyl Perazine stands out due to its specific substitution pattern, which may confer unique pharmacological properties and therapeutic potential compared to other phenothiazine derivatives .

Actividad Biológica

Phenothiazinyl perazine is a compound belonging to the phenothiazine class, which is known for its diverse biological activities, particularly in the treatment of psychiatric disorders. This article explores the biological activity of phenothiazinyl perazine, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Phenothiazines, including phenothiazinyl perazine, possess a core structure that facilitates interaction with various biological targets. The general structure includes a three-ring system with sulfur and nitrogen atoms that contribute to its pharmacological effects. The presence of substituents on the phenothiazine ring influences its affinity for neurotransmitter receptors, particularly dopamine receptors, which are crucial in the management of schizophrenia and other psychotic disorders.

Table 1: Structure-Activity Relationship (SAR) of Phenothiazines

| Substituent | Effect on Activity |

|---|---|

| -SO2NR2 | Increased antipsychotic activity |

| -CF3 | Moderate enhancement |

| -CO-CH3 | Mild enhancement |

| -Cl | Minimal effect |

Pharmacological Activities

Phenothiazinyl perazine exhibits several pharmacological activities:

- Antipsychotic Effects : Primarily used in treating schizophrenia, phenothiazinyl perazine acts as a dopamine receptor antagonist. Its binding affinity for D2 receptors is lower than that of high-potency antipsychotics like haloperidol, potentially resulting in fewer extrapyramidal side effects .

- Inhibition of Dynamin : Recent studies indicate that phenothiazine derivatives inhibit dynamin GTPase activity, which is essential for clathrin-mediated endocytosis. This inhibition may contribute to their antipsychotic effects by altering neurotransmitter release dynamics .

- Cancer Chemoprevention : Phenothiazines have shown promise in cancer chemoprevention through their ability to inhibit calcium/calmodulin-dependent protein kinase (CaM) and protein kinase C (PKC). These actions can lead to reduced cell proliferation and enhanced chemosensitivity in cancer cells .

- Antimicrobial Activity : Some studies have reported that phenothiazine derivatives exhibit antibacterial and antifungal properties, expanding their potential therapeutic applications beyond psychiatric disorders .

Case Studies

Several clinical trials have evaluated the efficacy and safety of phenothiazinyl perazine in treating schizophrenia:

- A systematic review analyzed seven trials involving 479 participants. Results indicated that while perazine showed some benefits over placebo in certain outcomes, evidence quality was low, with no significant difference in most mental state measures .

- In a double-blind study from 1957, patients treated with perphenazine (a related compound) demonstrated marked improvement compared to controls receiving placebo. Notably, side effects were minimal, primarily involving mild parkinsonian symptoms .

Propiedades

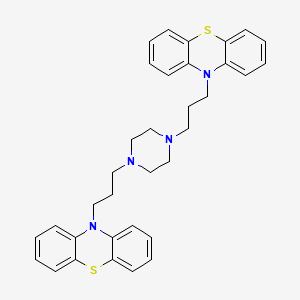

IUPAC Name |

10-[3-[4-(3-phenothiazin-10-ylpropyl)piperazin-1-yl]propyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N4S2/c1-5-15-31-27(11-1)37(28-12-2-6-16-32(28)39-31)21-9-19-35-23-25-36(26-24-35)20-10-22-38-29-13-3-7-17-33(29)40-34-18-8-4-14-30(34)38/h1-8,11-18H,9-10,19-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTVUUYETVQZDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCCN5C6=CC=CC=C6SC7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858297 | |

| Record name | 10,10'-[Piperazine-1,4-diyldi(propane-3,1-diyl)]di(10H-phenothiazine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103331-66-4 | |

| Record name | 10,10'-[Piperazine-1,4-diyldi(propane-3,1-diyl)]di(10H-phenothiazine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.